Isopropylsydnonimine
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Overview
Description
Isopropylsydnonimine is a member of the mesoionic class of compounds, specifically an exo-imino analog of sydnones. These compounds are characterized by their unique structure, which includes a nitrogen atom at position 6. Discovered in the 1950s and further developed in the 1970s, this compound has been studied extensively for its chemical, physical, and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropylsydnonimine can be synthesized through various methods. One common approach involves the nitrosation of 3-aryl substituted glycinonitriles under microwave irradiation in the presence of dry hydrogen chloride gas . Another method includes the nucleophilic aromatic substitution of aliphatic and aromatic amines with triflated sydnones .
Industrial Production Methods: Industrial production of this compound typically involves the use of eco-friendly procedures. For instance, the synthesis of substituted sydnonimine hydrochlorides can be achieved using microwave irradiation, which represents an alternative to conventional methods .
Chemical Reactions Analysis
Types of Reactions: Isopropylsydnonimine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include triflated sydnones, aliphatic and aromatic amines, and hydrogen chloride gas .
Major Products: The major products formed from these reactions include functionalized sydnonimine probes, pyrazole clicked products, and isocyanate released products .
Scientific Research Applications
Isopropylsydnonimine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of isopropylsydnonimine involves chemoselective cycloaddition reactions with strained alkynes, termed Strained Promoted SydnonImine Cyclooctyne Cycloaddition (SPSIC). This reaction mechanism involves a two-step process: a [3+2] cycloaddition followed by a retro-Diels–Alder reaction, yielding a pyrazole clicked product and an isocyanate released product . The speed of the reaction is significantly affected by the substituents at position 6 of the this compound core .
Comparison with Similar Compounds
Isopropylsydnonimine is closely related to other mesoionic compounds, such as sydnones. The key distinction lies in the presence of a nitrogen atom at position 6 in this compound . Similar compounds include:
Sydnones: These compounds share a similar structure but lack the nitrogen atom at position 6.
3-Benzylsydnonimine: Known for its biological activities, including antibacterial and antifungal properties.
3-Aminosydnonimine: Exhibits spasmolytic activity and has a dilating effect on the coronary artery.
This compound stands out due to its unique ability to undergo SPSIC reactions, making it a valuable tool in bioorthogonal chemistry and various scientific research applications .
Properties
Molecular Formula |
C5H9N3O |
---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
3-propan-2-yl-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine |
InChI |
InChI=1S/C5H9N3O/c1-4(2)8-3-5(6)9-7-8/h3-4,6H,1-2H3 |
InChI Key |
PLIFLEVBVVPNLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[N+]1=CC(=N)O[N-]1 |
Origin of Product |
United States |
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